Orthogonal Acid Stability of the Phenylsulfonyl Group Outperforms N-Boc Protection in Trifluoroacetic Acid Cleavage
The phenylsulfonyl protecting group on the tryptophan α-nitrogen is completely stable to the acidic conditions (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) routinely used to cleave N-Boc groups and release peptides from Merrifield resin. Under identical conditions, the Boc group is quantitatively removed within 30 minutes. This enables a Boc/Benzenesulfonyl orthogonal protection scheme where N-Boc groups are removed in the presence of the intact N-benzenesulfonyl-tryptophan residue, a strategy impossible with N-Boc-tryptophan alone. [1] [2]
| Evidence Dimension | Acidic stability (half-life in 95% TFA at 25°C) |
|---|---|
| Target Compound Data | Stable; no deprotection observed over standard 2-hour cleavage cycle |
| Comparator Or Baseline | N-Boc-L-tryptophan: t₁/₂ < 2 minutes in 50% TFA/DCM |
| Quantified Difference | Essentially infinite stability difference under preparative cleavage conditions |
| Conditions | TFA-based cleavage cocktail; peptide synthesis resin cleavage protocols |
Why This Matters
This orthogonal stability allows researchers to incorporate a permanently protected tryptophan during chain assembly, preventing indole side reactions, and simplifying final deprotection and purification.
- [1] Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. View Source
- [2] Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. View Source
